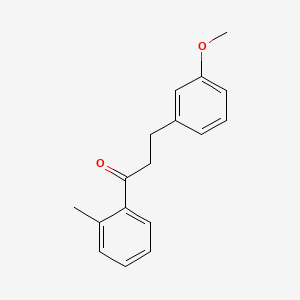

3-(3-Methoxyphenyl)-2'-methylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLRMKBUHKBRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644210 | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-37-3 | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Methoxypropiophenone: Synthesis, Characterization, and Application

A Note on Chemical Identity: This guide focuses on the well-documented chemical intermediate 3'-Methoxypropiophenone (CAS: 37951-49-8) . The initial query for 3-(3-Methoxyphenyl)-2'-methylpropiophenone (CAS: 898774-37-3) did not yield significant public data, suggesting it is a far less common compound. Given the structural similarities and the extensive body of research on 3'-Methoxypropiophenone as a critical precursor in pharmaceutical manufacturing, it is the subject of this comprehensive review, which is likely to be of greater value to researchers, scientists, and drug development professionals.

Introduction

3'-Methoxypropiophenone is an aromatic ketone that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural architecture, featuring a methoxy-substituted phenyl ring attached to a propanone backbone, makes it a versatile and highly valuable building block.[1][2] While it finds use in the synthesis of various organic molecules, its most prominent role is as a key starting material in the industrial production of Tapentadol, a centrally acting opioid analgesic for managing moderate to severe pain.[3][4][5] This guide provides a detailed exploration of the physicochemical properties, spectroscopic characterization, synthesis protocols, and core applications of 3'-Methoxypropiophenone, offering field-proven insights for professionals in drug discovery and chemical development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Structure and Identifiers

The molecular structure of 3'-Methoxypropiophenone consists of a propiophenone core with a methoxy group at the meta-position (position 3) of the phenyl ring.

Caption: Chemical Structure of 3'-Methoxypropiophenone

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 37951-49-8 | [2][6] |

| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [5][6] |

| Molecular Formula | C10H12O2 | [2][6] |

| Molecular Weight | 164.20 g/mol | [5][6] |

| Synonyms | 3-Methoxypropiophenone, m-Methoxypropiophenone, 3-Methoxyphenyl ethyl ketone | [2][6] |

| InChI Key | LPDJHUUWTGXTCU-UHFFFAOYSA-N |[2][7] |

Physicochemical Data

The physical properties of 3'-Methoxypropiophenone dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature.[1][2]

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 259 °C | [2][8] |

| Density | ~1.08 g/cm³ | [1][2] |

| Flash Point | 98.9 °C | [1][8] |

| Refractive Index | ~1.523 | [1][2] |

| Solubility | Good solubility in common organic solvents | [1] |

| Storage | Sealed in a dry place at room temperature |[2] |

PART 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate used in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 3'-Methoxypropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is fundamental for confirming the compound's proton framework. The spectrum typically shows a triplet for the methyl group and a quartet for the methylene group of the ethyl ketone chain, along with characteristic signals for the aromatic protons and the methoxy group singlet.[2]

Table 3: Representative ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source(s) |

|---|---|---|---|---|

| -CH₃ (ethyl) | 1.23 | triplet | 7.3 | [2] |

| -CH₂- (ethyl) | 3.00 | quartet | 7.3 | [2] |

| -OCH₃ | 3.86 | singlet | N/A | [2] |

| Aromatic H | 7.10 | dd | 7.9, 2.4 | [2] |

| Aromatic H | 7.37 | t | 7.9 | [2] |

| Aromatic H | 7.50 | t | 2.4 | [2] |

| Aromatic H | 7.54 | d | 7.9 | [2] |

Solvent: CDCl₃

High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification are routinely performed using reverse-phase HPLC. A typical method provides excellent separation and resolution.

-

Column: Newcrom R1 or equivalent C18 column.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[7]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Rationale: This method is robust, scalable for preparative separation of impurities, and suitable for pharmacokinetic studies.[7] The use of formic acid as a modifier makes the mobile phase compatible with mass spectrometry, allowing for impurity identification.

PART 3: Synthesis Methodologies

The efficient synthesis of 3'-Methoxypropiophenone is crucial for its commercial viability as a pharmaceutical intermediate. Several routes have been developed, with the Grignard reaction being one of the most effective and widely adopted methods.[3][9]

Primary Synthesis Route: Grignard Reaction

This approach involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.[9] This method is favored for its high yield and operational simplicity, making it suitable for industrial-scale production.[3]

Caption: Grignard-based synthesis workflow for 3'-Methoxypropiophenone.

This protocol is adapted from established patent literature, demonstrating a high-yield process.[3][9]

-

Grignard Reagent Preparation:

-

Charge a reaction vessel with magnesium powder (1.0 mol), anhydrous aluminum trichloride (catalyst), and tetrahydrofuran (THF).[9]

-

Slowly add a solution of m-bromoanisole (1.0 mol) in THF, maintaining the temperature at 50-55 °C to sustain a gentle reflux.[3]

-

After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[9]

-

Causality: THF is the solvent of choice as it stabilizes the Grignard reagent. The catalytic amount of AlCl₃ facilitates the reaction. Temperature control is critical to manage the exothermic reaction and prevent side product formation.

-

-

Reaction with Propionitrile:

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in a cold-water bath and slowly add 3.0 M hydrochloric acid to decompose the intermediate addition product.[8]

-

Separate the inorganic and organic phases.

-

Distill the organic phase to remove THF, followed by vacuum distillation to purify the final product, 3'-Methoxypropiophenone. A yield of over 88% can be achieved with this method.[3][8]

-

Causality: Acidic work-up is necessary to hydrolyze the magnesium complex formed after the nitrile addition and to protonate the resulting imine, which then hydrolyzes to the ketone.

-

PART 4: Core Application in Pharmaceutical Development

The primary driver for the large-scale production of 3'-Methoxypropiophenone is its role as a cornerstone intermediate in the synthesis of Tapentadol.[5][9][10]

Role as a Tapentadol Precursor

Tapentadol is an analgesic with a dual mechanism of action.[10][11] The synthesis of this complex molecule begins with 3'-Methoxypropiophenone, which provides the essential m-methoxyphenyl ketone scaffold.[5] The subsequent synthetic steps build upon this core structure to introduce the required chiral centers and the dimethylamino group.[4][5]

Caption: Synthetic pathway from 3'-Methoxypropiophenone to Tapentadol.

One common synthetic route involves an initial Mannich reaction to install the aminomethyl group.

This protocol outlines the first key transformation of 3'-Methoxypropiophenone towards the Tapentadol core.[5]

-

Reaction Setup: Charge a reactor with 3'-Methoxypropiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent like ethanol or isopropanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Isolation: Cool the reaction mixture to allow the product, the Mannich base hydrochloride, to crystallize. Filter and wash the solid with a cold solvent (e.g., acetone) to obtain the intermediate.

-

Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that is highly effective for aminomethylation of an acidic proton adjacent to a carbonyl group. The acidic conditions generate the electrophilic Eschenmoser's salt in situ from formaldehyde and dimethylamine, which then reacts with the enol form of the ketone.

PART 5: Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. 3'-Methoxypropiophenone is considered harmful if swallowed, in contact with skin, or if inhaled.[12]

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | [2][12] |

| Signal Word | Warning | [2][12] | |

| Hazard Statement | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [12] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [12] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [12] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water |[12] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][15]

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[13]

Conclusion

3'-Methoxypropiophenone stands out as a chemical intermediate of significant industrial and pharmaceutical relevance. Its well-defined physicochemical properties, established synthesis routes, and clear analytical profile make it a reliable building block for complex molecule synthesis. Its indispensable role as the primary precursor for the analgesic Tapentadol solidifies its importance in modern drug development and manufacturing, demonstrating the critical link between foundational organic chemistry and the production of life-improving medicines.

References

- Supporting Inform

- Pharmaffiliates. (n.d.). 3'-Methoxy-2-methylpropiophenone. (URL: )

- ChemicalBook. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (URL: )

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone. (URL: )

- ChemBK. (2024, April 9). 3'-methoxypropiophenone. (URL: )

- ChemicalBook. (2024, April 15).

- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone. (URL: )

- Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone - Eureka. (URL: )

- PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (URL: )

- ChemicalBook. (n.d.). Methoxypropiophenone(121-97-1) 1H NMR spectrum. (URL: )

- PrepChem.com. (n.d.). Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. (URL: )

- Echemi. (n.d.). 3′-Methoxypropiophenone | 37951-49-8. (URL: )

- National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem. (URL: )

- Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. (URL: )

- Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. (URL: )

- ChemicalBook. (2025, August 8). 3'-methoxypropiophenone. (URL: )

- Apicule. (n.d.). 3′-Methoxypropiophenone (CAS No: 37951-49-8)

- Merck Millipore. (n.d.).

- SAFETYD

- British Pharmacopoeia. (2013, June 11).

- Fisher Scientific. (2010, June 7).

- SIELC Technologies. (2018, May 16). 3'-Methoxypropiophenone. (URL: )

- Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone. (URL: )

- Sigma-Aldrich. (n.d.). Methyl 3-(3-methoxyphenyl)

Sources

- 1. chembk.com [chembk.com]

- 2. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apicule.com [apicule.com]

- 6. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3’-Methoxypropiophenone | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 11. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 12. lobachemie.com [lobachemie.com]

- 13. elkbiotech.com [elkbiotech.com]

- 14. fishersci.com [fishersci.com]

- 15. pharmacopoeia.com [pharmacopoeia.com]

An In-Depth Technical Guide to 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one, a dihydrochalcone derivative. Dihydrochalcone scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active compounds. This document elucidates the molecule's chemical structure, details a robust synthetic pathway rooted in established organic chemistry principles, provides actionable experimental protocols, and outlines a suite of analytical techniques for its characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to synthesize, purify, and verify this compound for further investigation.

Molecular Structure and Physicochemical Properties

Structural Elucidation

1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one is a ketone featuring a propane backbone connecting two substituted phenyl rings. The structure consists of:

-

A 2-methylphenyl (o-tolyl) group attached to the carbonyl carbon (C1) of the propane chain.

-

A 3-methoxyphenyl group attached to the C3 position of the propane chain.

-

A central propan-1-one core.

This arrangement classifies it as a derivative of dihydrochalcone (1,3-diarylpropan-1-one). The absence of a double bond in the propane bridge, which is characteristic of chalcones, results in a more flexible molecular conformation.

Figure 1: Chemical Structure of the Topic Compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₁₇H₁₈O₂ | By structural analysis |

| Molecular Weight | 254.33 g/mol | Calculated from formula |

| logP (Octanol/Water) | ~3.7 - 4.2 | Based on similar structures like 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one (logKow: 3.69).[1] |

| Boiling Point | > 350 °C | Estimated based on analogous diarylpropanones.[1] |

| Aqueous Solubility | Low | Predicted from high logP value, typical for non-polar organic molecules. |

| Hydrogen Bond Donors | 0 | No -OH or -NH groups. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the methoxy oxygen. |

Synthesis Strategy and Mechanism

A logical and efficient synthesis of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one involves a two-step process: a base-catalyzed aldol condensation to form an α,β-unsaturated ketone (a chalcone), followed by selective reduction of the carbon-carbon double bond.

Retrosynthetic Analysis

The target molecule can be disconnected at the C2-C3 bond, revealing its chalcone precursor. This chalcone, in turn, is derived from 2'-methylacetophenone and 3-methoxybenzaldehyde via a Claisen-Schmidt condensation.

Figure 2: Retrosynthetic approach for the target compound.

Proposed Synthetic Workflow

Step A: Claisen-Schmidt Condensation. This reaction involves the condensation of an aldehyde (3-methoxybenzaldehyde) with a ketone (2'-methylacetophenone) in the presence of a base, typically sodium or potassium hydroxide.[2][3] The ketone must possess α-hydrogens to form the necessary enolate nucleophile. Since 3-methoxybenzaldehyde lacks α-hydrogens, it can only act as the electrophile, preventing self-condensation and leading to a cleaner reaction.[4][5]

Step B: Selective Catalytic Hydrogenation. The α,β-unsaturated double bond of the chalcone intermediate is more reactive towards catalytic hydrogenation than the aromatic rings or the carbonyl group. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate) selectively reduces the double bond to yield the final dihydrochalcone product.

Figure 3: Proposed two-step synthesis workflow.

Mechanistic Insights: Claisen-Schmidt Condensation

The mechanism is a cornerstone of C-C bond formation and proceeds via three key stages:

-

Enolate Formation: The hydroxide base abstracts an acidic α-hydrogen from 2'-methylacetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.

-

Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation and Dehydration: The alkoxide is protonated by the solvent (ethanol) to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this adduct readily dehydrates via an E1cB mechanism, driven by the formation of a highly conjugated system, to yield the stable chalcone product.[4]

Experimental Protocols

The following protocols are model procedures based on established methodologies for analogous compounds.[6][7] Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of (E)-1-(2-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-methylacetophenone (10 mmol, 1.34 g) and absolute ethanol (50 mL). Stir until a homogenous solution is formed.

-

Reagent Addition: Add 3-methoxybenzaldehyde (10 mmol, 1.36 g) to the flask.

-

Catalyst Introduction: Prepare a 20% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. The solution will typically turn yellow or orange.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The product spot should be UV-active and have a lower Rf than the starting materials.

-

Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone as a crystalline solid.

Protocol: Synthesis of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one

-

Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the synthesized chalcone (5 mmol, 1.27 g) in 50 mL of ethyl acetate or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% by weight, ~65-130 mg). Caution: Pd/C may be pyrophoric; handle under an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically 1-3 atm or 50 psi) using a balloon or a regulator.

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC; the product will have a higher Rf value than the starting chalcone and will not be as intensely UV-active.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethyl acetate).

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by flash column chromatography on silica gel (e.g., using a gradient of 95:5 to 90:10 hexane:ethyl acetate) to yield the pure target compound.

Analytical Characterization

A self-validating workflow requires rigorous analytical confirmation of the product's identity and purity.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (8H): Complex multiplets between δ 6.8-7.8 ppm. - Methylene Protons (4H): Two distinct triplets around δ 3.0-3.5 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- protons of the propane backbone. - Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm. - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal around δ 198-202 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm (including the C-O at ~160 ppm). - Methylene Carbons: Two signals in the aliphatic region, δ 30-45 ppm. - Methoxy Carbon: A signal around δ 55 ppm. - Methyl Carbon: A signal around δ 21 ppm. |

| FT-IR | - C=O Stretch (Ketone): Strong, sharp absorbance at ~1680-1695 cm⁻¹. - C-O Stretch (Aryl Ether): Absorbance around 1250 cm⁻¹. - sp² C-H Stretch (Aromatic): Signals > 3000 cm⁻¹. - sp³ C-H Stretch (Aliphatic): Signals < 3000 cm⁻¹. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 255.33 and/or [M+Na]⁺ ion at m/z = 277.31. |

| HPLC/TLC | A single major peak/spot under optimized conditions, indicating high purity. |

Potential Applications and Future Directions

Relevance in Medicinal Chemistry

The 1,3-diarylpropane scaffold is a "privileged structure" in drug discovery. Related dihydrochalcones and propanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8][9] The specific substitution pattern of 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one offers a unique combination of steric and electronic features that could be explored for:

-

Enzyme Inhibition: The ketone and methoxy groups can act as hydrogen bond acceptors, interacting with active sites of enzymes.

-

Receptor Modulation: The lipophilic nature of the molecule makes it a candidate for interacting with hydrophobic pockets in cellular receptors.

Future Research

This well-defined molecule serves as an excellent starting point for further investigation.

-

Biological Screening: The compound should be subjected to a battery of in vitro assays to identify potential biological targets.

-

Structure-Activity Relationship (SAR) Studies: A library of analogues could be synthesized by varying the substituents on either aromatic ring to probe the structural requirements for any observed biological activity.

-

Advanced Formulation: For any promising leads, formulation studies would be necessary to improve solubility and bioavailability for in vivo testing.

Conclusion

1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one is a structurally interesting dihydrochalcone that can be synthesized through a reliable and scalable two-step process involving a Claisen-Schmidt condensation and subsequent catalytic hydrogenation. This guide has provided the necessary theoretical framework, practical protocols, and analytical benchmarks for researchers to produce and validate this compound. Its potential as a scaffold for developing novel therapeutic agents warrants further exploration by the scientific community.

References

-

Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

All About Chemistry. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

-

Scribd. (n.d.). Claisen-Schmidt Condensation. [Link]

-

University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. [Link]

-

Wikipedia. (2023). Claisen–Schmidt condensation. [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. [Link]

-

ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. [Link]

-

U.S. Environmental Protection Agency. (2025). 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. CompTox Chemicals Dashboard. [Link]

-

Iversen, D. R., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

Alcudia-Ramos, A., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Thippeswamy, B. S., et al. (2011). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. [Link]

-

Supporting Information. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. [Link]

-

Bide Pharmatech. (n.d.). 1-(P-Methoxyphenyl)-1-buten-3-one. [Link]

- Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. byjus.com [byjus.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one (84466-80-8) for sale [vulcanchem.com]

Comprehensive Technical Guide: 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Executive Summary

3-(3-Methoxyphenyl)-2'-methylpropiophenone is a specific organic scaffold belonging to the dihydrochalcone class. Structurally, it consists of a 2-methylphenyl (o-tolyl) moiety linked via a propanone bridge to a 3-methoxyphenyl ring. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of heterocycles and as a privileged scaffold for developing anti-inflammatory and metabolic disorder therapeutics.

This guide provides a definitive technical profile, synthetic methodology, and analytical characterization strategy for researchers utilizing this compound.

Part 1: Physicochemical Profile & Identity

Nomenclature and Structure

The IUPAC name for this compound is 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one . The common name "propiophenone" refers to the 1-phenylpropan-1-one core; the "2'-methyl" indicates a methyl substitution on the ketone-bearing ring (ortho position), and "3-(3-methoxyphenyl)" indicates a substitution on the terminal carbon of the propyl chain.

Molecular Data Table

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₈O₂ | Stoichiometric Calculation |

| Molecular Weight | 254.33 g/mol | Atomic Weights (C=12.01, H=1.008, O=15.999) |

| Exact Mass | 254.1307 | High-Res MS Prediction |

| LogP (Predicted) | 4.2 ± 0.4 | Consensus Hydrophobicity Model |

| TPSA | 26.30 Ų | Polar Surface Area (Ketone + Ether) |

| H-Bond Acceptors | 2 | Carbonyl (1) + Methoxy (1) |

| H-Bond Donors | 0 | No -OH or -NH groups |

| Rotatable Bonds | 5 | Flexible alkyl linker & methoxy group |

Part 2: Synthetic Methodology (Expertise & Experience)

The synthesis of this compound is best approached via a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This two-step sequence is preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation between 2'-methylacetophenone and 3-methoxybenzaldehyde.

-

Reagents: 2'-Methylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water.

-

Mechanism: Base-catalyzed enolate formation of the acetophenone followed by nucleophilic attack on the benzaldehyde carbonyl.

-

Critical Control Point: The ortho-methyl group on the acetophenone introduces steric hindrance. A higher reaction temperature (60°C) or stronger base (KOH) may be required compared to unsubstituted acetophenones.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Hydrogenation of the

-

Reagents: H₂ (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate or Ethanol.

-

Protocol:

-

Dissolve the chalcone (yellow solid) in ethyl acetate.

-

Add 10 mol% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

-

Purge with H₂ gas. Stir vigorously at RT for 4-12 hours.

-

Self-Validating Endpoint: The disappearance of the intense yellow color indicates the reduction of the conjugated alkene.

-

Filter through Celite to remove catalyst. Concentrate in vacuo.[1][2]

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

Caption: Synthetic pathway converting precursors to the target dihydrochalcone via a chalcone intermediate.

Part 3: Analytical Protocols & Self-Validation

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques. The following protocols serve as a self-validating system.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is the definitive method to confirm the reduction of the double bond.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Validation Logic |

| 2.45 | Singlet | 3H | Ar-CH₃ (Ring A) | Confirms 2'-methyl group presence. |

| 3.05 | Triplet | 2H | -CH₂- (α to C=O) | Critical: Distinguishes from chalcone (which has alkene doublets at 7.5-8.0 ppm). |

| 3.25 | Triplet | 2H | -CH₂- (β to C=O) | Confirms saturated ethyl linker. |

| 3.80 | Singlet | 3H | -OCH₃ (Ring B) | Confirms methoxy group integrity. |

| 6.75 - 7.60 | Multiplet | 8H | Aromatic Protons | Integration must sum to 8. |

Mass Spectrometry (Fragmentation Logic)

In Electron Impact (EI) MS, the molecule will cleave at the weakest bonds, typically alpha to the carbonyl.

-

Molecular Ion: m/z 254 [M]⁺

-

Base Peak: Likely m/z 119 (2-methylbenzoyl cation,

) formed by -

Secondary Fragment: m/z 135 (Tropylium-like ion from the methoxybenzyl side) or m/z 121 (Methoxybenzyl cation).

Analytical Logic Diagram

This decision tree guides the researcher in confirming the product identity.

Caption: Analytical decision tree for validating the structural integrity of this compound.

Part 4: Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a privileged scaffold .

-

Metabolic Stability: The 2'-methyl group provides steric protection to the carbonyl, potentially reducing the rate of metabolic reduction to the alcohol compared to unsubstituted analogs.

-

Pharmacophore: The 1,3-diphenylpropan-1-one motif is found in various anti-diabetic (SGLT2 inhibitor precursors) and anti-inflammatory agents.

-

Synthetic Utility: It serves as a precursor for forming 2,4-disubstituted pyrroles (via Paal-Knorr synthesis) or indoles (via Fischer indole synthesis if functionalized further).

References

-

Rieke Metals. (2025). 3-(2-methoxyphenyl)-2'-methylpropiophenone (Regioisomer Reference). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Propiophenone Derivatives. Retrieved from [Link]

Sources

Dihydrochalcone Derivatives: A Technical Guide to Therapeutic Scaffolds & Medicinal Chemistry

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural optimization, synthesis, and therapeutic utility of dihydrochalcone (DHC) derivatives.

Executive Summary

Dihydrochalcones (1,3-diphenylpropan-1-ones) represent a versatile flavonoid scaffold characterized by a flexible saturated ethylene linker connecting two aromatic rings. Unlike their rigid unsaturated counterparts (chalcones), DHCs exhibit distinct binding kinetics and metabolic stability profiles. Historically anchored by Phlorizin —the prototype SGLT inhibitor—this class has evolved into a critical template for metabolic, antioxidant, and antimicrobial therapeutics. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways defining modern DHC research.

Chemical Architecture & Structure-Activity Relationship (SAR)

The DHC scaffold consists of two aromatic rings (Ring A and Ring B) linked by a saturated three-carbon carbonyl system. The absence of the

The Pharmacophore Map

The biological activity of DHCs is tightly regulated by substitution patterns on the aromatic rings.

-

The A-Ring (Acetophenone moiety):

-

2',6'-Dihydroxy pattern: Critical for antioxidant activity.[1][2] The intramolecular hydrogen bond (IHB) between the 2'-OH (or 6'-OH) and the carbonyl oxygen stabilizes phenoxyl radicals via resonance, enhancing Radical Scavenging Activity (RSA).

-

2'-Glycosylation: Essential for SGLT2 recognition (e.g., Phlorizin). However, glycosylation at this position significantly reduces direct antioxidant potential by blocking the phenolic hydroxyl group.

-

-

The Linker (Propan-1-one):

-

Saturation: The single bond allows free rotation, enabling the molecule to adopt a "U-shaped" conformation often required for active site inhibition.

-

Carbonyl Group: Acts as a hydrogen bond acceptor, crucial for receptor docking.

-

-

The B-Ring (Aldehyde moiety):

-

4-Hydroxyl/Alkoxyl: A primary target for metabolic conjugation. Alkylation here (e.g., prenylation) increases lipophilicity, enhancing membrane permeability and antimicrobial efficacy (anti-Saprolegnia activity).[3]

-

o-Dihydroxyl (Catechol): Significantly boosts antioxidant capacity via Hydrogen Atom Transfer (HAT) mechanisms.

-

Visualization: SAR Logic Flow

Caption: Structural dissection of the Dihydrochalcone scaffold highlighting functional moieties driving specific biological outcomes.

Advanced Synthetic Protocols

The synthesis of DHCs typically proceeds via the Claisen-Schmidt condensation to form a chalcone, followed by the selective reduction of the

Protocol: Synthesis of 2',4'-Dihydroxy-dihydrochalcone

This protocol is optimized for high yield and selectivity, minimizing over-reduction of the carbonyl group.

Reagents:

-

2',4'-Dihydroxyacetophenone (Starting Material A)

-

Benzaldehyde derivative (Starting Material B)

-

Potassium Hydroxide (KOH), 40% aq.

-

Ethanol (EtOH)

-

Sodium Borohydride (NaBH4)[3]

-

Palladium on Carbon (Pd/C, 10%)

Step-by-Step Methodology:

-

Claisen-Schmidt Condensation (Chalcone Formation):

-

Dissolve 10 mmol of 2',4'-dihydroxyacetophenone in 20 mL of EtOH.

-

Add 10 mmol of the appropriate benzaldehyde.

-

Cool the mixture to 0–5 °C in an ice bath.

-

Add 10 mL of 40% KOH dropwise over 30 minutes. Reasoning: Slow addition prevents polymerization and controls exotherm.

-

Stir at room temperature for 24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Pour into crushed ice/HCl (pH ~5) to precipitate the yellow chalcone solid. Filter and recrystallize from EtOH.

-

-

Selective Catalytic Transfer Hydrogenation (Reduction to DHC):

-

Dissolve 5 mmol of the purified chalcone in 30 mL MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Critical Step: Instead of H2 gas, use NaBH4 as the hydrogen source for chemoselectivity. Add NaBH4 (2 eq) in small portions at 0 °C.

-

Stir for 30–60 minutes.

-

Filter through Celite to remove the catalyst.

-

Evaporate solvent and purify via column chromatography.

-

Visualization: Synthetic Workflow

Caption: Step-wise chemical synthesis pathway from acetophenone precursors to the final dihydrochalcone scaffold.

Therapeutic Mechanisms & Applications[4][5][6]

Metabolic Disease: The SGLT2 Inhibition Pathway

Phlorizin, a naturally occurring DHC glucoside, is the foundational molecule for the gliflozin class of antidiabetic drugs.

-

Mechanism: Competitive inhibition of Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.

-

Structural Requirement: The glucose moiety at the 2'-position mimics the glucose substrate, while the aglycone (DHC core) binds to the hydrophobic aglycone binding site, locking the transporter in an inactive conformation.

-

Evolution: Synthetic analogs (C-glucosides) were developed to prevent hydrolysis by

-glucosidases, a major limitation of natural O-glycosides like Phlorizin.

Antioxidant & Anti-Inflammatory Pathways

DHCs function as dual-action protectors against oxidative stress.

-

Direct Scavenging: Via Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The 2',6'-dihydroxy motif is particularly effective in stabilizing radicals.[1][2]

-

Nrf2 Activation: Electrophilic DHC derivatives can modify Keap1 cysteine residues, preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (HO-1, NQO1).

Visualization: SGLT2 Inhibition Mechanism

Caption: Mechanism of SGLT2 inhibition by glycosylated dihydrochalcones in the renal proximal tubule.

ADME & Drug-Likeness Optimization

Natural DHCs often suffer from poor aqueous solubility and rapid metabolism (glucuronidation).

| Parameter | Challenge | Optimization Strategy |

| Solubility | High lipophilicity (LogP > 3) limits oral bioavailability. | Glycosylation: Introduction of glucose moieties (e.g., neohesperidin DHC) drastically improves water solubility. |

| Metabolic Stability | Rapid hydrolysis of O-glycosides in the gut. | C-Glycosylation: Replacing the O-linkage with a C-C bond (as in Dapagliflozin) renders the molecule resistant to |

| Permeability | Hydrophilic glycosides have poor passive diffusion. | Prodrugs: Esterification of hydroxyl groups can improve membrane crossing, cleaved by plasma esterases post-absorption. |

Experimental Validation Protocols

In Vitro Antioxidant Assay (DPPH Method)

To validate the radical scavenging potential of synthesized DHCs.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Treatment: Mix 100 µL of DHC sample (varying concentrations 1–100 µM) with 100 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a microplate reader.

-

Calculation: % Inhibition =

. Calculate IC50 values via non-linear regression.

References

-

Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones . MDPI Molecules. Available at: [Link]

-

Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones . PMC. Available at: [Link]

-

Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective SGLT2 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

-

Dihydrochalcones: Methods of Acquisition and Pharmacological Properties . PMC. Available at: [Link]

-

Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives . MDPI Antibiotics. Available at: [Link]

Sources

solubility of 3-(3-Methoxyphenyl)-2'-methylpropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of Methoxy-Substituted Propiophenones in Organic Solvents A Case Study on 3'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nomenclature and the Imperative of Solubility

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of a compound's physical properties is paramount. The compound of interest, specified as 3-(3-Methoxyphenyl)-2'-methylpropiophenone, presents a nomenclature that is not commonly cited in readily available literature. However, extensive research points towards a closely related and synthetically crucial isomer: 3'-Methoxypropiophenone (CAS 37951-49-8). This compound, featuring a methoxy group at the meta-position of the phenyl ring, is a well-documented intermediate in the synthesis of significant pharmaceutical agents, including the analgesic Tapentadol.[1][2][3]

Given the scarcity of data for the initially specified structure, this guide will pivot to an in-depth analysis of 3'-Methoxypropiophenone. The principles, predictive models, and experimental protocols detailed herein are fundamentally applicable to other isomers and substituted propiophenones, thus providing a robust framework for any researcher in this chemical class.

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3'-Methoxypropiophenone is not merely an academic exercise. It is a critical determinant for a multitude of processes, including:

-

Reaction Kinetics and Yield: The choice of solvent directly impacts the rate and efficiency of a chemical reaction.

-

Crystallization and Purification: Solubility curves are the bedrock of developing effective crystallization processes for isolating and purifying the final product.[4]

-

Formulation Development: For drug development professionals, understanding solubility is the first step in designing a dosage form with appropriate bioavailability.

-

Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques like HPLC.[5]

This guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the theoretical underpinnings of solubility, a predictive analysis for 3'-Methoxypropiophenone, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile of 3'-Methoxypropiophenone

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule. These characteristics, particularly polarity and molecular weight, are foundational to its behavior in various solvents. The structure consists of a polar ketone group, a moderately polar ether (methoxy) group, and a nonpolar aromatic ring, creating a molecule of intermediate polarity.

| Property | Value | Source |

| CAS Number | 37951-49-8 | [6] |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| Boiling Point | 259 °C | |

| Appearance | Colorless to light yellow liquid | [6] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |

| XLogP3 (Octanol-Water Partition Coeff.) | 2.3 | [7][8] |

The XLogP3 value of 2.3 indicates a preference for a non-aqueous (lipid-like) environment over an aqueous one, suggesting limited water solubility but favorable solubility in many organic solvents.

Theoretical Framework: The Science of Dissolution

The venerable principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[9] This adage is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

For 3'-Methoxypropiophenone, the key interactions are:

-

Dipole-Dipole Forces: The prominent ketone group (C=O) creates a strong molecular dipole, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The aromatic ring and ethyl chain contribute to London dispersion forces, which are crucial for solubility in nonpolar solvents.

-

Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the ketone and methoxy groups can act as hydrogen bond acceptors, enabling it to dissolve in protic solvents like alcohols.

In modern drug development, predictive models leveraging machine learning and Quantitative Structure-Property Relationships (QSPR) are increasingly used to estimate solubility, saving significant time and resources in the early stages of research.[4][10][11] These models analyze vast datasets to correlate molecular descriptors with experimental solubility data, offering rapid screening of potential solvent systems.[12]

Predictive Solubility Analysis of 3'-Methoxypropiophenone

Based on the molecule's structure and the theoretical principles outlined above, we can make educated predictions about its solubility in common classes of organic solvents. Synthesis procedures for related compounds often utilize solvents like tetrahydrofuran (THF), ethanol, and dichloromethane, providing empirical clues that align with these predictions.[1][8]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the ketone group of the solute are the primary driving force. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The ability of the solvent to hydrogen-bond with the solute's oxygen atoms, combined with dipole-dipole interactions, promotes dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | Van der Waals forces (π-stacking) between the aromatic rings of the solvent and solute facilitate solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions lead to good solvation. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity limits intermolecular interactions, making dissolution energetically unfavorable. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The molecule's large nonpolar surface area and lack of strong hydrogen-bond donating groups lead to poor solubility in water. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

While predictions are invaluable for initial screening, precise quantitative data requires rigorous experimental validation. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method directly measures the concentration of a saturated solution at equilibrium, providing a thermodynamically accurate solubility value. For quantification, High-Performance Liquid Chromatography (HPLC) is chosen due to its high sensitivity, specificity, and wide dynamic range, which is ideal for accurately measuring the concentration of 3'-Methoxypropiophenone in a solvent matrix.[5]

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method and HPLC analysis.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 3'-Methoxypropiophenone (e.g., 1 mg/mL) in the HPLC mobile phase.

-

Perform a serial dilution to create a series of at least five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials, add a measured volume of the desired organic solvent (e.g., 2 mL).

-

Add an excess amount of 3'-Methoxypropiophenone to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Accurately dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution is expected for highly soluble samples.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Quantification and Calculation:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the concentration of the standards.

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Conclusion

While a direct, quantitative solubility profile for this compound is not prevalent in current literature, a robust understanding can be achieved by studying its close and synthetically relevant isomer, 3'-Methoxypropiophenone. Its chemical structure—a blend of polar and nonpolar moieties—dictates a favorable solubility in a wide range of common organic solvents, particularly polar aprotic and chlorinated solvents, and moderate solubility in alcohols and aromatic hydrocarbons. For researchers and process chemists, this predictive understanding is a crucial first step, but it must be followed by rigorous experimental determination. The isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate means to generate the quantitative data necessary for informed solvent selection, process optimization, and successful drug development.

References

-

Department of Chemistry, University of Calcutta. (2024). Solubility test for Organic Compounds. [Link][14]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link][15]

-

Pharmaffiliates. CAS No : 6026-75-1 | Product Name : 3'-Methoxy-2-methylpropiophenone. [Link][16]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link][9]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][17]

-

Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link][4]

-

PharmaCompass. 3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link][7]

-

Chemsrc. 3'-Methoxypropiophenone | CAS#:37951-49-8. [Link]

-

Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. [Link][18]

-

SIELC Technologies. (2018). 3'-Methoxypropiophenone. [Link][5]

-

Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. [Link][10]

-

De Wit, M., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link][19]

-

Rieke Metals. 3-(2-methoxyphenyl)-2'-methylpropiophenone. [Link][20]

-

Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link][11]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link][12]

-

Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone. [3]

Sources

- 1. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. 3’-Methoxypropiophenone | SIELC Technologies [sielc.com]

- 6. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 7. 3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. echemi.com [echemi.com]

- 9. chem.ws [chem.ws]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. lobachemie.com [lobachemie.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. 3-(2-methoxyphenyl)-2'-methylpropiophenone | #6127-0500-02 | Rieke Metals Products & Services [riekemetals.com]

- 21. CAS Common Chemistry [commonchemistry.cas.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Substituted Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the melting and boiling points, of methoxy-substituted propiophenones. A primary focus is placed on 3'-methoxypropiophenone (CAS 37951-49-8), a critical intermediate in the synthesis of various pharmaceuticals and a compound for which extensive data is available.[1][2][3] This document will also address the nomenclature of related isomers, such as 3-(3-Methoxyphenyl)-2'-methylpropiophenone, and the challenges in obtaining experimental data for less common derivatives. The guide details established methodologies for the experimental determination of these key physical constants, offering insights into the underlying principles and best practices.

Introduction: The Significance of Methoxy-Substituted Propiophenones

Methoxy-substituted propiophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis.[1][3] Their utility is particularly pronounced in the pharmaceutical industry, where they function as key intermediates in the production of active pharmaceutical ingredients (APIs).[1][3] For instance, 3'-methoxypropiophenone is a crucial precursor in the synthesis of Tapentadol, a centrally acting opioid analgesic.[4] The position of the methoxy group on the phenyl ring significantly influences the compound's reactivity, solubility, and other physical properties, making a thorough understanding of these characteristics essential for process development and optimization.

While the user's query specified "this compound," a comprehensive literature search reveals a scarcity of data for this specific isomer. In contrast, 3'-methoxypropiophenone is well-documented. This guide will therefore focus on the latter, providing a robust dataset and procedural framework that can be extrapolated to the analysis of other, less common isomers.

Physicochemical Properties of 3'-Methoxypropiophenone

3'-Methoxypropiophenone is typically a colorless to pale yellow liquid at room temperature.[1][5][6] Its physical state under standard conditions is a direct consequence of its melting point.

| Property | Value | Source(s) |

| Melting Point | ~ -7 °C to -1 °C | [1][6] |

| Boiling Point | 259 °C to 285 °C | [1][5][7][8] |

| Density | ~ 1.016 - 1.0812 g/cm³ | [5][7][8] |

| Flash Point | ~ 98.9 °C | [7][8] |

Note on Data Variability: The reported values for the boiling point exhibit some variation. This can be attributed to differences in experimental conditions, such as atmospheric pressure, and the purity of the sample. For instance, one source specifies a boiling point of 90-92°C under a reduced pressure of 5 mm/Hg.[8]

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is fundamental to compound characterization and purity assessment.[9][10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, while impurities can broaden and depress this range.[9] Similarly, pure liquids have a distinct boiling point at a given pressure.[9][10]

Melting Point Determination

Given that 3'-methoxypropiophenone has a melting point below ambient temperature, specialized techniques are required.

Protocol: Low-Temperature Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of 3'-methoxypropiophenone is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is cooled to a temperature well below the expected melting point (e.g., -50°C) using a refrigerated cooling system.

-

Thermal Program: The sample is then heated at a controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

Causality: DSC is the preferred method for sub-ambient melting points due to its high precision, small sample requirement, and ability to control the thermal environment accurately. The hermetic seal prevents volatilization of the sample during the analysis.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]

Protocol: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel.

-

Sample Introduction: The round-bottom flask is charged with 3'-methoxypropiophenone and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point Reading: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer.

For high-boiling liquids like 3'-methoxypropiophenone, vacuum distillation is often employed to prevent decomposition at elevated temperatures.[8] The procedure is similar, but the apparatus is connected to a vacuum source, and the pressure is carefully monitored.

Synthesis and Purity Considerations

The purity of 3'-methoxypropiophenone is paramount for the accurate determination of its physical properties. A common synthetic route is the Friedel-Crafts acylation of anisole with propionyl chloride.[1] Another method involves the reaction of a Grignard reagent, prepared from m-bromoanisole and magnesium, with propionitrile.[11][12]

Workflow: Synthesis via Grignard Reaction

Caption: Synthesis of 3'-methoxypropiophenone via a Grignard reaction.

Purification, typically by vacuum distillation, is a critical final step to remove unreacted starting materials and byproducts, ensuring the integrity of the subsequent physicochemical measurements.[8]

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of 3'-methoxypropiophenone, a compound of significant interest in synthetic and medicinal chemistry. By presenting a consolidated set of physical property data and outlining rigorous experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The principles and methodologies described herein are broadly applicable to the characterization of other aromatic ketones, facilitating a deeper understanding of their structure-property relationships.

References

-

3'-Methoxypropiophenone | CAS#:37951-49-8 | Chemsrc. (n.d.). Retrieved from [Link]

-

Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). Retrieved from [Link]

-

Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap. (2017, March 22). Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Determination of Melting points and Boiling points - Learning Space. (n.d.). Retrieved from [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents. (n.d.).

-

3'-methoxypropiophenone - ChemBK. (2024, April 9). Retrieved from [Link]

-

3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS - Loba Chemie. (2019, April 1). Retrieved from [Link]

Sources

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3'-Methoxypropiophenone | CAS#:37951-49-8 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

suppliers and pricing for 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Strategic Sourcing & Technical Profile: 3-(3-Methoxyphenyl)-2'-methylpropiophenone

Executive Summary

Compound Identity: this compound CAS Registry Number: 898774-37-3 Chemical Class: Dihydrochalcone / Aromatic Ketone Primary Application: Pharmaceutical Intermediate, Medicinal Chemistry Building Block[][2]

This technical guide provides a comprehensive analysis of the sourcing, pricing, and quality assurance protocols for This compound . Unlike commodity solvents, this compound is a specialized "Fine Chemical" typically utilized in the synthesis of complex analgesic pharmacophores or as a scaffold in diversity-oriented synthesis (DOS). Its availability is governed by Catalog Suppliers (for R&D scale) and Custom Synthesis Organizations (CROs) (for pilot/production scale).

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, researchers must define strict specifications. The "2'-methyl" designation refers to the substitution on the phenone ring, while the "3-(3-methoxyphenyl)" moiety is attached to the

Chemical Identity

| Property | Specification |

| IUPAC Name | 1-(2-Methylphenyl)-3-(3-methoxyphenyl)propan-1-one |

| Molecular Formula | |

| Molecular Weight | 254.32 g/mol |

| Appearance | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Impurity Profiling (The "Hidden" Risks)

Sourcing this compound requires an understanding of its synthesis to anticipate impurities. The standard industrial route involves a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

-

Impurity A (The Chalcone): The unsaturated intermediate (Enone). If hydrogenation is incomplete, this reactive Michael acceptor remains. Risk: Covalent binding to biological targets (false positives).

-

Impurity B (The Alcohol): Over-reduction of the ketone carbonyl. Risk: Alters stoichiometry in subsequent reactions.

-

Impurity C (Starting Materials): 2'-Methylacetophenone or 3-Methoxybenzaldehyde.

DOT Diagram 1: Synthetic Pathway & Impurity Origins

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Chalcone and Alcohol) that must be monitored via HPLC/GC.

Market Landscape & Suppliers

This compound is not a bulk commodity.[3] It is a "Make-to-Order" or "Catalog" item. The supply chain is fragmented into two tiers:

Tier 1: Catalog Aggregators (R&D Scale: mg - 10g)

These suppliers hold small stock or rapidly synthesize on demand. They are suitable for initial screening but expensive for scale-up.

-

Alfa Chemistry: Lists the compound (Cat# ACM898774373). Known for broad catalog coverage but may act as a re-packer.

-

BOC Sciences: Specializes in building blocks and often provides synthesis services if stock is depleted.

-

Guidechem/Molbase: Directories that list multiple Chinese vendors. Caution: verification is required.

Tier 2: Custom Synthesis CROs (Pilot Scale: 100g - kg)

For quantities >100g, catalog pricing is prohibitive. You must engage a CRO (Contract Research Organization) to synthesize a fresh batch.

-

Key Regions: China (Shanghai/Jiangsu), India (Hyderabad).

-

Lead Time: 4–6 weeks typical for this complexity.

Pricing Analysis

Pricing for CAS 898774-37-3 is opaque and volume-dependent. The data below represents estimated market rates based on similar dihydrochalcone building blocks in 2024-2025.

| Quantity | Supplier Type | Estimated Price Range (USD) | Lead Time |

| 100 mg | Catalog (US/EU Stock) | $150 - $250 | 1-3 Days |

| 1 g | Catalog (Global) | $400 - $650 | 1-2 Weeks |

| 10 g | Catalog / CRO | $1,200 - $2,000 | 2-4 Weeks |

| 100 g | Custom Synthesis | $3,500 - $5,000 | 4-6 Weeks |

| 1 kg | Custom Synthesis | $8,000 - $12,000 | 6-8 Weeks |

Cost Drivers:

-

Purity Requirements: >98% requires column chromatography, increasing cost by 30-50%.

-

Documentation: cGMP synthesis (for clinical trials) will increase the price by 5-10x compared to the research-grade prices listed above.

Strategic Sourcing Protocol

To avoid supply chain disruptions or low-quality batches, follow this self-validating sourcing workflow.

DOT Diagram 2: Procurement & QC Workflow

Figure 2: Step-by-step sourcing workflow emphasizing the critical "Pre-Shipment Sample" validation step for new suppliers.

Protocol Steps:

-

RFQ Generation: Do not just ask for "Price." Explicitly state: "Required Purity >97% by HPLC. Must be free of unsaturated chalcone intermediates."

-

CoA Verification: Before ordering, request a Certificate of Analysis (CoA) and a real H-NMR spectrum .

-

Check: Look for doublets around 7.5-8.0 ppm (characteristic of chalcone protons) to detect incomplete hydrogenation.

-

-

Sample Validation: For orders >10g, purchase a 1g sample first. Run an LC-MS to verify molecular weight (254.32 Da) and purity.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Dihydrochalcone Derivatives. Retrieved February 22, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone

[1]

Executive Summary

This technical guide details the chemoselective reduction of 3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one (a chalcone) to its corresponding dihydrochalcone, 3-(3-methoxyphenyl)-2'-methylpropiophenone .

The synthesis of dihydrochalcones is a critical transformation in medicinal chemistry, serving as a scaffold for flavonoids, sweetening agents, and kinase inhibitors. The primary challenge in this synthesis is chemoselectivity : reducing the

This guide presents two validated protocols:

-

Protocol A (Preferred): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate/Pd-C.

-

Protocol B (Industrial): Catalytic Hydrogenation (

) using Diphenylsulfide-poisoned Pd/C.

Chemical Context & Retrosynthesis[2]

The target molecule is an unsymmetrical ketone.[1] The presence of the ortho-methyl group on the A-ring (acetophenone derived) provides steric hindrance around the carbonyl, which naturally assists in preventing over-reduction, but also requires precise catalyst control.

Reaction Scheme

The synthesis begins with the Claisen-Schmidt condensation (to form the chalcone), followed by the critical reduction step described in this guide.[2]

Figure 1: Synthetic pathway highlighting the critical selectivity required to avoid alcohol formation.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Status: Preferred Method (High Selectivity)

Mechanism: Decomposition of ammonium formate releases

Materials

-

Substrate: 3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[3]

-

Hydrogen Donor: Ammonium Formate (

) (5.0 eq)[3] -

Solvent: Methanol (anhydrous preferred, HPLC grade)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the chalcone in 50 mL of Methanol. Ensure complete solvation; mild heating (30°C) is acceptable if the chalcone is crystalline.

-

Inerting: Purge the flask with Nitrogen (

) for 5 minutes to remove dissolved oxygen, which can deactivate the catalyst or promote oxidative side reactions. -

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric in the presence of solvent vapors. Add slowly under N2 flow.

-

Donor Addition: Add Ammonium Formate (5.0 equivalents) in a single portion.

-

Reaction: Reflux the mixture (

) for 1–3 hours.-

Process Control: Monitor via TLC (Hexane:EtOAc 8:2).[3] The chalcone (bright yellow/UV active) should disappear. The product is usually a colorless oil or white solid.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL Methanol.

-

Concentrate the filtrate under reduced pressure.[4]

-

Resuspend the residue in Ethyl Acetate and wash with water (

mL) to remove excess ammonium salts. -

Dry over

, filter, and evaporate.

-

Expert Insight: Why this works

Ammonium formate acts as a hydrogen transfer agent.[2][5][6][7] The reaction proceeds via a mechanism where the alkene coordinates to the Pd surface more strongly than the carbonyl. The evolution of

Protocol B: Poisoned Catalytic Hydrogenation

Status: Industrial/Scale-up Alternative

Mechanism: Direct hydrogenation using

Materials

-

Substrate: Chalcone precursor (1.0 eq)

-

Catalyst: 10% Pd/C

-

Additive: Diphenylsulfide (

) (0.5 eq relative to Pd metal)[3] -

Gas: Hydrogen balloon (1 atm) or Hydrogenator (15 psi)

-

Solvent: Ethyl Acetate or THF[3]

Step-by-Step Methodology

-